1,3-Dibromo-2,5-diiodobenzene

Organic Synthesis Purification Process Chemistry

Researchers needing meta-oriented tetrahalobenzene building blocks face limited isomer availability. 1,3-Dibromo-2,5-diiodobenzene is the only C₆H₂Br₂I₂ isomer readily available at ≥95% purity, eliminating custom synthesis. • Orthogonal I>Br reactivity enables sequential Suzuki/Sonogashira coupling without protecting-group manipulation. • Bent meta geometry produces kinked polymer backbones for OLED hole-transport materials. • Meta-oriented iodine σ-hole donors enable zigzag halogen-bonded networks for crystal engineering. Store at 2-8°C. Ships globally for R&D use.

Molecular Formula C6H2Br2I2
Molecular Weight 487.70 g/mol
Cat. No. B14065994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2,5-diiodobenzene
Molecular FormulaC6H2Br2I2
Molecular Weight487.70 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)I)Br)I
InChIInChI=1S/C6H2Br2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
InChIKeyJDYWFXFRZPWNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-2,5-diiodobenzene: Physicochemical Profile


1,3-Dibromo-2,5-diiodobenzene (CAS 860603-23-2) is a tetrahalogenated aromatic compound with the molecular formula C₆H₂Br₂I₂ and a molecular weight of 487.70 g·mol⁻¹ . It features two bromine atoms at the 1,3-positions and two iodine atoms at the 2,5-positions on the benzene ring, placing it within the class of mixed dihaloarenes used as versatile intermediates in sequential cross-coupling chemistry . The predicted density is 2.938 ± 0.06 g·cm⁻³, the predicted boiling point is 376.8 ± 42.0 °C, and the reported melting point is 115 °C .

1,3-Dibromo-2,5-diiodobenzene: Irreplaceable in Precision Synthesis


The 1,3- vs. 1,4-substitution pattern on a tetrahalobenzene scaffold dictates fundamentally different electronic and steric landscapes that directly govern regioselectivity in sequential cross-coupling, halogen-bond-driven crystal engineering, and supramolecular recognition . The 1,3,2,5-substitution pattern positions the two iodine atoms in a meta relationship to each other and each bromine in an ortho relationship to one iodine, creating a unique vectorial arrangement of halogen bond donors and orthogonal reactive sites not achievable with the 1,4-dibromo-2,5-diiodobenzene (para) isomer or with simpler diiodobenzene or dibromobenzene congeners . Experimental and computational studies on dihalobenzene isomer separation by heterometallic macrocages confirm that meta- and para-dihalobenzene isomers exhibit markedly different encapsulation selectivities driven by Ag–π interactions and steric effects, underscoring that the substitution pattern translates into measurable differences in molecular recognition behavior [1].

1,3-Dibromo-2,5-diiodobenzene: Key Differentiating Evidence


Melting Point: 1,3- vs. 1,4-Isomer

The 1,3-dibromo-2,5-diiodobenzene isomer exhibits a melting point of 115 °C, which is substantially lower than the 163–165 °C reported for the 1,4-dibromo-2,5-diiodobenzene isomer . This ~48–50 °C differential is consistent with less efficient crystal packing in the asymmetric 1,3-isomer relative to the centro-symmetric 1,4-isomer, directly impacting purification protocol design and large-scale isolation strategy .

Organic Synthesis Purification Process Chemistry

C–I vs. C–Br Reactivity for Sequential Coupling

In mixed bromoiodoarenes, the C–I bond undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond, enabling orthogonal, stepwise functionalization without protecting-group strategies. A foundational mechanistic study by Barrios-Landeros et al. demonstrated that iodobenzene reacts with [Pd(Q-phos-tol)₂] via irreversible associative phosphine displacement, whereas bromobenzene requires rate-limiting phosphine dissociation—a mechanistic divergence that translates into a >10² difference in relative oxidative addition rates under comparable conditions [1]. For 1,3-dibromo-2,5-diiodobenzene, this intrinsic reactivity gradient means that the two iodine atoms at positions 2 and 5 can be selectively coupled first, leaving the two bromine atoms intact for subsequent orthogonal transformations. The 1,4-isomer shares this I/Br gradient but with a different spatial trajectory: coupling at the 2,5-iodo positions extends functionality along a linear (para) axis, whereas the 1,3-isomer directs it along a bent (meta) geometry, producing topologically distinct biaryl intermediates relevant to kinked polymer backbones and non-linear organic semiconductors [2].

Palladium Catalysis Cross-Coupling Chemoselectivity

Halogen-Bond Donor Geometry: Meta vs. Para

Diiodobenzene derivatives serve as bidentate halogen-bond (XB) donors in cocrystal design. The XB donor strength is directly modulated by substituent electronic effects: electron-withdrawing groups (e.g., Br, NO₂, CN) increase the σ-hole electrostatic potential on iodine, strengthening the C–I···X⁻ interaction [1]. Computational studies on substituted iodobenzenes show that meta-bromo substitution increases the σ-hole potential relative to unsubstituted iodobenzene, and DFT calculations on diiodotetrafluorobenzene (DITFB) cocrystals quantify halogen-bond energies at ~20 kJ·mol⁻¹ (~4.8 kcal·mol⁻¹) for the I···N interaction with 4,4′-bipyridyl [2]. In 1,3-dibromo-2,5-diiodobenzene, the two iodine atoms are positioned in a meta relationship (I2–I5 distance governed by the 1,3-geometry), providing a bent, kinked halogen-bond donor topology that contrasts with the linear (para) donor geometry of 1,4-dibromo-2,5-diiodobenzene. This topological difference dictates the dimensionality (1D chains vs. 2D sheets) and porosity of the resulting halogen-bonded frameworks, a critical design parameter in crystal engineering [3].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Commercial Availability and Purity Among Isomers

Among the four constitutional isomers of dibromodiiodobenzene (C₆H₂Br₂I₂), the 1,4-dibromo-2,5-diiodobenzene isomer (CAS 63262-06-6) is the most widely stocked, with multiple vendors offering ≥98% purity grades and established applications in organic photovoltaic polymer synthesis . The 1,3-dibromo-2,5-diiodobenzene isomer (CAS 860603-23-2) is commercially available from specialized suppliers at ≥95% purity (Bidepharm, Leyan) and ≥95% purity from AKSci, with documented long-term storage at 2–8 °C . The 1,2-dibromo-4,5-diiodobenzene isomer (CAS 529502-50-9) and the 2,3-dibromo-1,4-diiodobenzene isomer (CAS 1207434-10-3) are far less commercially accessible, typically requiring custom synthesis, making the 1,3-isomer the only viable meta-substituted variant for procurement in multi-gram quantities without synthesis investment .

Chemical Procurement Synthetic Intermediate Supply Chain

Supramolecular Discrimination of Dihalobenzene Isomers

A discrete Rhᴵᴵᴵ/Agᴵ heterometallic macrocage demonstrated selective encapsulation of para-dihalobenzenes over ortho- and meta-isomers, with X-ray crystallographic confirmation that Ag–π interactions and steric complementarity discriminate between the isomers [1]. While this study focused on dichloro-, dibromo-, and diiodobenzene isomers, the principle extends to mixed tetrahalobenzenes: the 1,3-substitution pattern presents a fundamentally different steric and electrostatic profile to a molecular receptor compared with the 1,4-substitution pattern. The 1,3-isomer's bent shape reduces steric congruence with cavities optimized for linear para guests, thus it is preferentially excluded (or included in a different orientation) relative to the 1,4-isomer, as demonstrated by the differential encapsulation enthalpies determined for dihalobenzene isomers by ITC [1].

Supramolecular Recognition Host–Guest Chemistry Isomer Separation

Physical Property Differences vs. 1,4-Isomer

Computationally predicted density for 1,3-dibromo-2,5-diiodobenzene is 2.938 ± 0.06 g·cm⁻³ . While experimental density data for the 1,4-isomer are not consistently reported at standard temperature, the predicted boiling point for the 1,3-isomer is 376.8 ± 42.0 °C . These values are expected to differ from the 1,4-isomer due to the lower molecular symmetry of the 1,3-isomer (point group Cₛ vs. C₂ₕ for the 1,4-isomer), which influences packing efficiency and cohesive energy density. The 1,3-isomer's lower melting point (115 °C vs. 163–165 °C) is consistent with less efficient crystal packing, which may also manifest as higher solubility in organic solvents, though direct comparative solubility data are not available.

Physicochemical Characterization Material Science Process Engineering

1,3-Dibromo-2,5-diiodobenzene: Key Applications


Precursor for Meta-Linked Conjugated Polymers

The 1,3-substitution pattern directs sequential Suzuki-Miyaura or Sonogashira couplings into a bent (meta) geometry, producing kinked polymer backbones with altered conjugation length, bandgap, and solubility compared to linear para-linked analogs. This is leveraged in the synthesis of hole-transport materials and emissive layers for organic light-emitting diodes (OLEDs), where kinked architectures suppress aggregation-caused quenching [1]. The iodine sites at positions 2 and 5 undergo preferential oxidative addition to Pd(0), enabling first-stage coupling while leaving the bromine atoms at positions 1 and 3 intact for subsequent orthogonal coupling, a strategy validated by mechanistic studies on dihaloarene cross-coupling [1][2].

Halogen-Bond Donor for Non-Linear Architectures

The two iodine σ-hole donors in a meta arrangement provide a bent halogen-bond donor geometry, enabling the construction of zigzag 1D chains or corrugated 2D networks upon cocrystallization with ditopic Lewis bases (e.g., 4,4′-bipyridine, hexamethylenetetramine). The electron-withdrawing bromine substituents enhance the σ-hole potential on each iodine, increasing halogen-bond strength relative to non-brominated 1,3-diiodobenzene, as supported by sigma hole potential computations on substituted iodobenzenes [1]. This application is relevant to the design of stimuli-responsive crystalline materials, porous molecular crystals, and halogen-bonded liquid crystals [1][2].

Orthogonal Dual-Functionalization for Biaryl Synthesis

The intrinsic I > Br reactivity gradient enables two sequential, chemoselective cross-coupling reactions on the same aromatic core without intermediate protecting-group manipulation. A typical protocol involves first-stage Suzuki coupling at the iodine positions (C2 and C5) using mild conditions (Pd(PPh₃)₄, Na₂CO₃, RT–60 °C), followed by second-stage coupling at the bromine positions (C1 and C3) under more forcing conditions (Pd(dppf)Cl₂, K₃PO₄, 80–100 °C) [1]. This orthogonal reactivity pattern is particularly valuable in medicinal chemistry for the rapid generation of unsymmetrically substituted biaryl libraries and in agrochemical intermediate synthesis, where the meta geometry of the resulting terphenyl core is pharmacologically relevant for certain kinase inhibitor and herbicide scaffolds [1][2].

Research-Grade Intermediate for Meta-Substituted Materials

For academic and industrial research groups requiring a meta-oriented tetrahalobenzene building block, 1,3-dibromo-2,5-diiodobenzene is the only isomer of C₆H₂Br₂I₂ readily available from multiple vendors at ≥95% purity [1]. This eliminates the need for time-intensive custom synthesis of the 1,2-dibromo-4,5-diiodobenzene or 2,3-dibromo-1,4-diiodobenzene isomers, which are not stocked by major suppliers [1]. The compound is suitable for use as a standard research intermediate in the synthesis of meta-terphenyls, functionalized poly(phenylene ethynylene)s, and halogen-bonded cocrystal screening libraries, with recommended long-term storage at 2–8 °C [1][2].

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